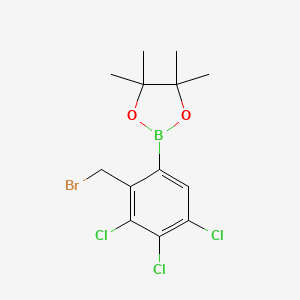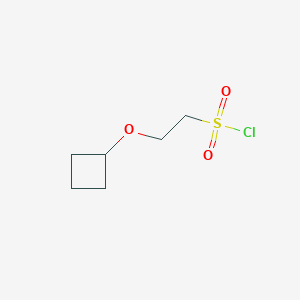
4-((4-Chlorophenyl)carbamoyl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)carbamoyl)isophthalic acid , also known as 4-ClC6H4N(H)C(=O)(CH2)3C(=O)OH , is a chemical compound. Its molecular formula indicates that it contains a chlorophenyl group, a carbamoyl group, and an isophthalic acid moiety. The compound’s structure is characterized by an extended, all-trans backbone, with the terminal carboxylic acid and phenyl groups slightly twisted out of the plane. Notably, it forms supramolecular tapes through hydrogen bonding interactions .
Synthesis Analysis
The synthesis of This compound involves a reaction between 4-chloroaniline and glutaric anhydride in a 1:1 ratio. The resulting colorless crystals were characterized using various spectroscopic techniques .
Molecular Structure Analysis
The compound’s backbone adopts an extended, all-trans configuration, while the terminal carboxylic acid and phenyl groups exhibit slight twists. These structural features impact its properties and interactions .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Overview
The specific compound 4-((4-Chlorophenyl)carbamoyl)isophthalic acid does not have direct references in the available literature. However, related research involving similar compounds provides insights into the potential applications and significance of such chemicals in scientific research. These applications span various fields, including organic synthesis, material science, and environmental studies.
Organic Synthesis and Material Science
Compounds similar to this compound are often explored for their role in synthesizing novel organic materials. For instance, research into carbaporphyrinoid systems, which are related to isophthalic acid derivatives, highlights the synthetic routes and potential applications of these compounds in creating new materials with unique properties (Lash & Yant, 2009). Such materials could be pivotal in developing advanced technologies, including organic electronics and photovoltaics.
Environmental Applications
The degradation and transformation of chlorophenyl compounds, akin to the chlorophenyl moiety in this compound, have been studied extensively due to their environmental relevance. Research on the photocatalytic degradation of 4-chlorophenol, for example, showcases the potential of using advanced oxidation processes to mitigate pollution from chlorinated organic compounds (Hu, Xu, & Zhao, 2004). This line of research is crucial for developing sustainable methods to treat water and soil contaminated with hazardous organic pollutants.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(14(19)20)7-12(11)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQUMBLYUUEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)



![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)
![Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2914060.png)
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)
